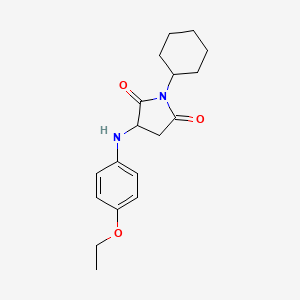

1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione is a synthetic compound belonging to the class of pyrrolidine-2,5-dione derivatives. This compound has garnered interest due to its potential therapeutic and biological effects, as well as its applications in various fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione has several key applications in scientific research:

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit aromatase. This inhibition can reduce estrogen levels, which is beneficial in hormone-sensitive cancers such as breast cancer.

Enzyme Inhibition Studies

Research has demonstrated significant inhibitory effects on various enzymes:

- Aromatase Inhibition : The compound showed promising results comparable to established inhibitors like Aminoglutethimide (IC50 values in the micromolar range).

The compound exhibits a range of biological activities:

| Activity Type | Description | Reference |

|---|---|---|

| Aromatase Inhibition | Effective inhibitor of aromatase | |

| Anticancer Activity | Potential use in treating hormone-dependent cancers | |

| Enzyme Modulation | Interacts with cytochrome P450 enzymes |

Case Study 1: Aromatase Inhibition

A study conducted by researchers evaluated the efficacy of this compound in inhibiting human placental aromatase. The results indicated that this compound could effectively reduce estrogen production, making it a candidate for further development as an anticancer agent.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that derivatives of pyrrolidine-2,5-dione exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells. The IC50 values for these compounds were found to be in the low micromolar range, indicating a strong potential for development into anticancer therapies.

Mécanisme D'action

The mechanism of action of 1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione include other pyrrolidine-2,5-dione derivatives . These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activity and applications .

Uniqueness: What sets this compound apart is its unique combination of substituents, which can enhance its interaction with specific biological targets and improve its therapeutic potential . This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Activité Biologique

1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione is a synthetic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic effects and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring structure with cyclohexyl and ethoxyphenyl substituents. The presence of these substituents is believed to enhance its biological activity by improving binding affinity to specific targets.

The mechanism of action for this compound involves its interaction with various biological pathways and molecular targets. Research indicates that it may act as an inhibitor for enzymes involved in steroidogenesis and other metabolic processes. Its structural similarity to known inhibitors suggests that it could modulate the activity of aromatase and other cytochrome P450 enzymes.

Inhibition Studies

Research has demonstrated that derivatives of pyrrolidine-2,5-dione exhibit significant inhibitory effects on several enzymes:

- Aromatase Inhibition : A study evaluated various pyrrolidine-2,5-dione derivatives for their ability to inhibit human placental aromatase. The compound this compound showed promising results, comparable to established inhibitors like Aminoglutethimide (AG) with an IC50 value in the micromolar range .

Receptor Binding Affinity

In addition to enzyme inhibition, this compound may also interact with neurotransmitter receptors. For instance, similar pyrrolidine derivatives have been studied for their affinity towards serotonin receptors (5-HT1A and SERT), indicating potential applications in neuropharmacology .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrrolidine derivatives:

- Synthesis and Evaluation : A series of pyrrolidine derivatives were synthesized and evaluated for their activity against human placental aromatase and other enzymes involved in steroid metabolism. The results indicated that modifications in the substituents significantly influenced the inhibitory potency .

- Anti-inflammatory Activity : Research has also focused on the anti-inflammatory properties of related compounds. Some derivatives exhibited significant inhibition of pro-inflammatory cytokine production in stimulated cultures, suggesting potential therapeutic applications in inflammatory diseases .

- Toxicological Assessments : Toxicity studies indicated that while some compounds were non-toxic at lower concentrations, higher doses resulted in reduced cell viability. This highlights the importance of dose optimization for therapeutic applications .

Propriétés

IUPAC Name |

1-cyclohexyl-3-(4-ethoxyanilino)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-2-23-15-10-8-13(9-11-15)19-16-12-17(21)20(18(16)22)14-6-4-3-5-7-14/h8-11,14,16,19H,2-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTINLJXWRKEFKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.